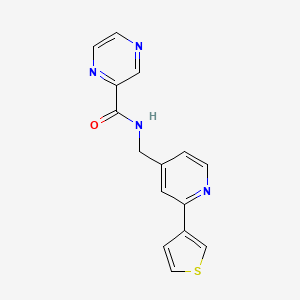

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(14-9-16-4-5-18-14)19-8-11-1-3-17-13(7-11)12-2-6-21-10-12/h1-7,9-10H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYGFVMJXMMOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CNC(=O)C2=NC=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple aromatic rings such as pyrazine, pyridine, and thiophene, along with a carboxamide functional group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's unique molecular architecture contributes to its reactivity and biological properties. The presence of functional groups like the carboxamide allows for nucleophilic acyl substitution reactions, while the aromatic rings facilitate π-π stacking interactions, enhancing stability and reactivity.

| Structural Feature | Description |

|---|---|

| Pyrazine Ring | Contributes to diverse biological activities |

| Pyridine Ring | Enhances electronic properties |

| Thiophene Ring | Provides additional aromatic character |

| Carboxamide Group | Impacts solubility and reactivity |

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. For instance, related pyrazine derivatives demonstrated significant antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antiviral Properties : The compound's structural characteristics suggest potential as an antiviral agent. Pyrazines are known for their effectiveness against viral infections, including HIV and Dengue virus (DENV). Studies have shown that modifications in the pyrazine structure can enhance antiviral potency .

- Anticancer Potential : Pyrazine derivatives are recognized for their anticancer activity. The ability to modify these compounds allows for the development of new agents targeting cancer cells through various mechanisms .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, although specific data on this compound is limited .

Synthesis

The synthesis of this compound typically involves multi-step processes that may vary based on desired purity and yield. Initial steps often include the formation of key intermediates through reactions involving thiophene and pyridine derivatives.

Case Study 1: Antimicrobial Evaluation

A study evaluated various pyrazine derivatives for their antimicrobial activity against clinical isolates. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong potential for further development as an antimicrobial agent .

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral efficacy of related pyrazine compounds against DENV. Modifications in the structure led to enhanced potency, demonstrating that strategic alterations can significantly impact biological activity .

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., biphenyl in 5b ) reduce steric hindrance during coupling reactions, enabling moderate yields (72%) .

- Electron-withdrawing groups (e.g., NO₂ in ) lower yields (22%), likely due to reduced nucleophilicity in amide bond formation .

- Piperidine-containing analogs (e.g., 61 ) achieve near-quantitative yields (97.9%), suggesting favorable solubility or reactivity in polar solvents .

Physicochemical Properties

Melting points and molecular weights reflect substituent effects:

Key Observations :

- Halogenated and trifluoromethyl groups (e.g., in 8b ) elevate melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Methoxy groups (e.g., in 8d ) reduce melting points, likely by disrupting crystal packing .

Key Observations :

- Thiophene-containing analogs (e.g., in ) may exhibit enhanced antibacterial activity due to sulfur’s electron-donating effects, facilitating membrane penetration.

- Pyrazine cores (vs. furan) in kinase inhibitors improve target selectivity, as seen in JNK inhibitors .

Electronic and Steric Effects

- Thiophene vs.

- Chloro vs.

Q & A

Basic: What are the optimal synthetic routes for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid and amines (e.g., 2-(thiophen-3-yl)pyridin-4-ylmethanamine) using coupling agents like triphenylphosphite in pyridine as a solvent. Key steps:

- Catalyst/Solvent System : Triphenylphosphite in pyridine under reflux (60–80°C, 6–12 hours) .

- Purification : Recrystallization from acetone or ethanol yields pure product (63–74% yield).

- Optimization : Adjust molar ratios (amine:acid = 2:1) and monitor reaction progress via TLC. Replace pyridine with DMF for faster activation if side reactions occur .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.8 ppm), and pyrazine (δ 8.5–9.2 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions) .

- Purity Assessment :

- HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against specific kinase targets?

Methodological Answer:

- Kinase Inhibition Assays :

- Data Interpretation : Compare dose-response curves (log[inhibitor] vs. % activity) and perform statistical analysis (ANOVA, p < 0.05) .

Advanced: What computational methods are suitable for predicting the binding affinity and interaction mechanisms of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or GOLD to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys53/Met109 in p38 MAP) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How should researchers address discrepancies in solubility data obtained from different solvent systems?

Methodological Answer:

- Solvent Selection : Test co-solvent systems (e.g., PEG 400/water) at 298.15–338.15 K using the shake-flask method .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG°sol) and enthalpy (ΔH°sol) to identify entropy-driven vs. enthalpy-driven solubility .

- Validation : Cross-check with HPLC-UV quantification at λ = 254 nm .

Advanced: What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Crystallization Techniques :

- Slow evaporation from ethanol/acetone (1:1 v/v) at 4°C .

- Seeding with microcrystals from prior batches .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures via SHELXL (R-factor < 0.06) .

Safety: What protocols are recommended for handling this compound given its toxicity profile?

Methodological Answer:

- PPE Requirements : Gloves, lab coat, and fume hood for airborne particles (CLP Category 4 acute toxicity) .

- Emergency Procedures :

Data Contradiction: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM) .

- Orthogonal Assays : Confirm kinase inhibition with Western blot (phospho-p38 levels) alongside enzymatic assays .

- Meta-Analysis : Use RevMan to pool data from ≥3 studies and assess heterogeneity (I² > 50% indicates high variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.